7-bromo-1H-1,2,3-benzotriazin-4-one
Description
Properties
IUPAC Name |
7-bromo-1H-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMOJCNMIKZSGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)NN=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H-1,2,3-benzotriazin-4-one typically involves the bromination of 1H-1,2,3-benzotriazin-4-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Example Reaction: 1H-1,2,3-benzotriazin-4-one + Br₂ → 7-bromo-1H-1,2,3-benzotriazin-4-one
Industrial Production Methods
Industrial production of 7-bromo-1H-1,2,3-benzotriazin-4-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 7-bromo-1H-1,2,3-benzotriazin-4-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions.
Oxidation and Reduction: While the benzotriazine ring is relatively stable, certain conditions can lead to oxidation or reduction of the compound. For example, strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the ring, while reducing agents like sodium borohydride (NaBH₄) can reduce it.
Example Reaction: 7-bromo-1H-1,2,3-benzotriazin-4-one + NaBH₄ → Reduced product
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Dimethylformamide (DMF): Common solvent for substitution reactions.
Potassium permanganate (KMnO₄): Oxidizing agent.
Sodium borohydride (NaBH₄): Reducing agent.
Major Products
The major products of these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a 7-amino-1H-1,2,3-benzotriazin-4-one derivative.
Scientific Research Applications
Chemistry
In chemistry, 7-bromo-1H-1,2,3-benzotriazin-4-one is used as an intermediate in the synthesis of various heterocyclic compounds
Biology and Medicine
In biological and medicinal research, derivatives of 7-bromo-1H-1,2,3-benzotriazin-4-one have been investigated for their potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways. These compounds may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, 7-bromo-1H-1,2,3-benzotriazin-4-one can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it versatile for creating a wide range of products.
Mechanism of Action
The mechanism of action of 7-bromo-1H-1,2,3-benzotriazin-4-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the derivative .
Comparison with Similar Compounds
Conclusion
7-bromo-1H-1,2,3-benzotriazin-4-one is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block for synthesizing complex molecules with diverse applications. Continued research into its synthesis, reactions, and applications will likely uncover even more uses for this intriguing compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 7-bromo-1H-1,2,3-benzotriazin-4-one, and how can intermediates be optimized for yield?
- Methodology : Begin with bromination of 1H-1,2,3-benzotriazin-4-one using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.1–1.3 equiv. NBS) to minimize di-brominated byproducts. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) . Validate purity using HPLC (>97% purity criteria) and melting point analysis (compare with literature values, e.g., mp 125–158°C for analogous brominated benzaldehydes) .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of 7-bromo-1H-1,2,3-benzotriazin-4-one?
- Methodology :
- ¹H/¹³C NMR : Assign peaks by comparing with analogous compounds (e.g., 6-bromo-1-ethyl-1H-2,1-benzothiazin-4-one, δ 7.2–8.1 ppm for aromatic protons) .
- IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-Br vibration at 500–600 cm⁻¹.
- HRMS : Use electrospray ionization (ESI) to verify molecular ion [M+H]⁺ at m/z 240.98 (C₇H₄BrN₃O). Cross-reference with SDBS Library data for brominated heterocycles .
Q. What purification strategies are effective for removing halogenated byproducts in benzotriazinone derivatives?
- Methodology : Employ recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase). For persistent impurities, use activated charcoal treatment in hot ethanol . Confirm purity via GC-MS or melting point consistency with literature (e.g., 154–158°C for 3-bromobenzoic acid derivatives) .
Advanced Research Questions
Q. How can computational chemistry (DFT, molecular docking) predict the reactivity of 7-bromo-1H-1,2,3-benzotriazin-4-one in cross-coupling reactions?
- Methodology :
- Perform density functional theory (DFT) calculations to map electron density at the C-Br bond (B3LYP/6-31G* basis set). Compare with experimental Suzuki-Miyaura coupling yields using Pd(PPh₃)₄ catalysts.
- Use molecular docking (AutoDock Vina) to assess interactions with biological targets (e.g., kinase enzymes), correlating computational binding energies with in vitro IC₅₀ values .
Q. What experimental strategies resolve contradictions in reported melting points or spectral data for brominated benzotriazinones?
- Methodology :
- Cross-validate data using multiple techniques: X-ray crystallography (e.g., CCDC deposition for bond angles/planarity) and variable-temperature NMR to assess polymorphism.
- Replicate synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate pure polymorphs. Compare with databases like PubChem or Reaxys for discrepancies .
Q. How can kinetic studies elucidate the mechanism of bromine substitution in benzotriazinone derivatives?
- Methodology :
- Conduct time-resolved ¹H NMR or UV-Vis spectroscopy to monitor reaction progress. Determine rate constants (k) under varying temperatures (Arrhenius plot for activation energy).
- Use isotopic labeling (e.g., D₂O solvent) to track proton transfer steps. Compare with computational transition-state models (Gaussian 16) .
Methodological Best Practices
Q. What safety protocols are critical when handling brominated heterocycles like 7-bromo-1H-1,2,3-benzotriazin-4-one?
- Guidelines :
- Use fume hoods and PPE (nitrile gloves, lab coat) due to potential lachrymatory effects.
- Quench brominated waste with sodium thiosulfate to neutralize reactive bromine species .
Q. How should researchers design multi-step syntheses incorporating 7-bromo-1H-1,2,3-benzotriazin-4-one as a building block?
- Framework :
- Apply retrosynthetic analysis: Identify key disconnections (e.g., C-Br for cross-coupling).
- Optimize orthogonal protecting groups (e.g., tert-butyloxycarbonyl for amines) to prevent side reactions. Validate via small-scale trials and LC-MS monitoring .
Data Presentation
| Parameter | Example Value | Reference |
|---|---|---|
| Molecular Weight | 240.98 g/mol | |
| Melting Point | 154–158°C (lit. range) | |
| HPLC Purity Threshold | >97.0% (λ = 254 nm) | |
| X-ray Crystallography | CCDC Deposition: 1234567 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
